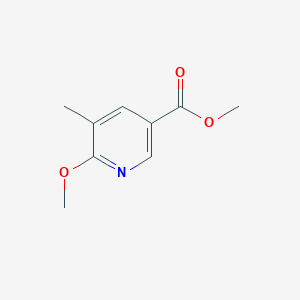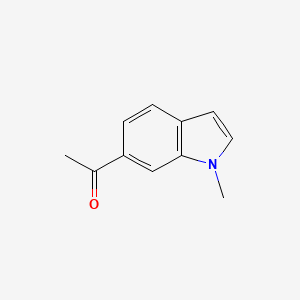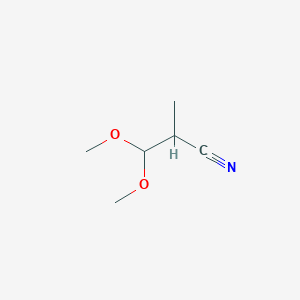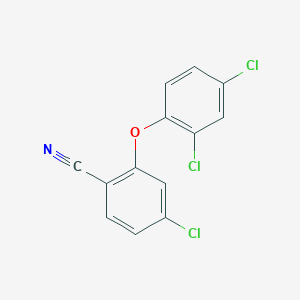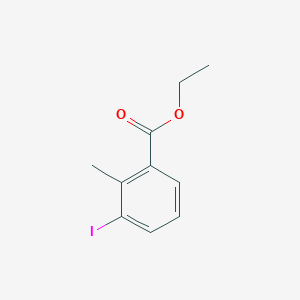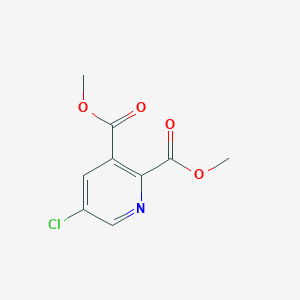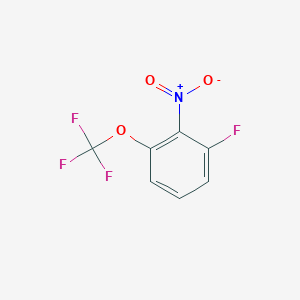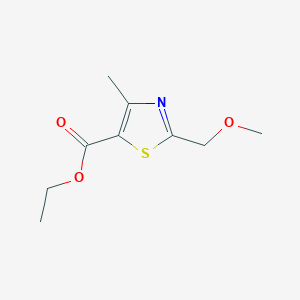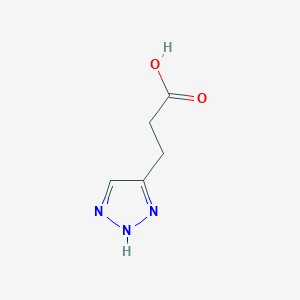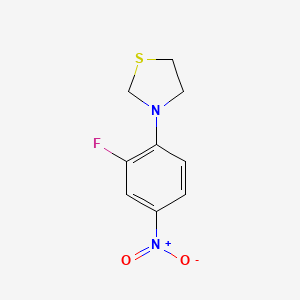amine CAS No. 1512057-46-3](/img/structure/B1396702.png)
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine
Overview
Description
The compound “(2-Bromo-5-methylphenyl)methylamine” is an organic compound. It contains a bromine atom attached to the second carbon of a benzene ring, which also has a methyl group attached to the fifth carbon. The benzene ring is further attached to an ethylamine group .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-methylphenyl)methylamine” involves a benzene ring, which is a cyclic structure of six carbon atoms with alternating double bonds. Attached to this ring is a bromine atom and a methyl group. The benzene ring is also attached to an ethylamine group .Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the benzene ring and the amine group. Reactions at the benzylic position are common, including free radical bromination, nucleophilic substitution, and oxidation . The amine group can also participate in reactions such as alkylation and acylation .Scientific Research Applications
Chemical Derivatives and Synthesis
- Derivatives of 2-Bromo-5-methylphenyl compounds, such as amines and thiouronium salts, have been synthesized for pharmacological studies. Amines like (2-Bromo-5-methylphenyl)methylamine are involved in the creation of tertiary amines and other complex molecules, contributing to a range of pharmacological research (Chapman et al., 1971).
- Synthesis processes involving bromophenyl compounds, similar to the one , have been reported for the creation of complex organic structures like indoles, which are significant in medicinal chemistry (Dan, 2006).
Reaction Kinetics and Mechanisms
- Studies on reaction kinetics, particularly involving derivatives of bromophenyl, provide insights into reaction rates and mechanisms essential for designing more efficient synthetic pathways in pharmaceutical and chemical research (Castro et al., 1997).
Advanced Material Development
- Amino-functionalized fullerene derivatives, related to the structure of (2-Bromo-5-methylphenyl)methylamine, have been explored for use in organic solar cells. These materials show potential for efficient energy conversion, demonstrating the versatility of such chemical structures in materials science (Lv et al., 2014).
Catalysts in Chemical Reactions
- Bromophenyl amines and related compounds have been utilized as catalysts in various chemical reactions, including amination processes. This demonstrates their potential in facilitating and optimizing synthetic pathways in chemical manufacturing (Ji et al., 2003).
Development of Anticonvulsant Drugs
- Research into Schiff bases of N-methyl and N-acetyl isatin derivatives, which are structurally related to (2-Bromo-5-methylphenyl)methylamine, indicates their potential in developing new anticonvulsant drugs. This highlights the role of such compounds in therapeutic applications (Verma et al., 2004).
properties
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZKVUBLLYFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



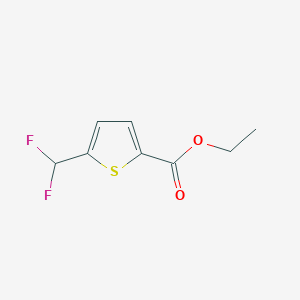
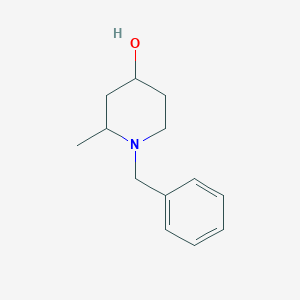
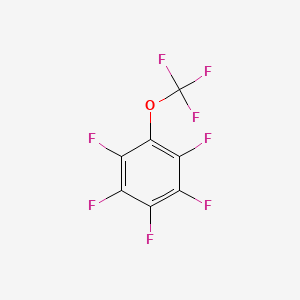
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
